molecular formula C19H23N3O4S B10992530 4-(4-methoxyphenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide

4-(4-methoxyphenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B10992530
M. Wt: 389.5 g/mol
InChI Key: MQQIPAPRNCYDGI-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a methoxyphenyl group, a tetrahydrofuran ring, a thiadiazole ring, and a tetrahydropyran carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions, followed by cyclization.

    Attachment of the Tetrahydrofuran Ring: The thiadiazole intermediate is then reacted with a tetrahydrofuran derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Tetrahydropyran Carboxamide: The final step involves the reaction of the intermediate with a 4-(4-methoxyphenyl)tetrahydropyran-4-carboxylic acid derivative, again using a coupling reagent and base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield dihydrothiadiazole derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicine, 4-(4-methoxyphenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide could be investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it might have applications in drug discovery and development.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the thiadiazole and tetrahydrofuran rings could interact with polar or charged regions of the target. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]oxane-4-carboxamide

InChI

InChI=1S/C19H23N3O4S/c1-24-14-6-4-13(5-7-14)19(8-11-25-12-9-19)17(23)20-18-22-21-16(27-18)15-3-2-10-26-15/h4-7,15H,2-3,8-12H2,1H3,(H,20,22,23)

InChI Key

MQQIPAPRNCYDGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=NN=C(S3)C4CCCO4

Origin of Product

United States

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